molecular formula C7H5NO5 B184562 3-Hydroxy-5-nitrobenzoic acid CAS No. 78238-14-9

3-Hydroxy-5-nitrobenzoic acid

Cat. No.: B184562
CAS No.: 78238-14-9
M. Wt: 183.12 g/mol
InChI Key: ZVLLYIMPDTXFNC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) at the third position and a nitro group (-NO2) at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 3-Amino-5-hydroxybenzoic acid.

    Substitution: Esters of this compound.

    Oxidation: 3-Hydroxy-5-nitrobenzaldehyde.

Scientific Research Applications

3-Hydroxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

    3-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position.

    3-Hydroxy-2-nitrobenzoic acid: Similar structure but with the nitro group at the second position.

    5-Hydroxy-3-nitrobenzoic acid: Similar structure but with the hydroxyl group at the fifth position and the nitro group at the third position.

Uniqueness: 3-Hydroxy-5-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLYIMPDTXFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356201
Record name 3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-14-9
Record name 3-Hydroxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-5-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50356201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid methyl ester (Example 313, 1.96 g, 10 mmol) in 23 mL of H2O and 5 mL of con. H2SO4 at 0° C., was added a solution of NaNO2 (Aldrich, 900 mg, 13 mmol) in 9 mL of H2O. After 50 min stirring, the resulting diazonium salt was added to a solution of 17 mL of H2O and 17 mL of con. H2SO4 at 90° C. After stirred at 90 ° C. for 90 min, the mixture was cooled to room temperature and brought to pH 3 with con. NH4OH. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (5%-10% MeOH/CH2Cl2) to give 705 mg (39%) of product.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-hydroxy-5-nitrobenzoic acid interact with influenza virus neuraminidase, and what are the downstream effects?

A1: this compound belongs to a new class of influenza virus neuraminidase (NA) inhibitors designed based on the three-dimensional structure of the NA-DANA complex. [] These benzoic acid derivatives were conceived after modeling interactions within the NA active site. [] Although a rudimentary inhibitor, this compound demonstrated moderate NA inhibition by binding to the enzyme's active site as predicted. [] This binding interaction was confirmed through X-ray crystallography studies of the compound complexed with NA from both influenza A and B strains. [] While the specific downstream effects weren't detailed in the provided research, inhibiting NA disrupts the virus's ability to detach from infected cells, hindering its spread. []

Q2: What is the structure-activity relationship (SAR) of this compound and its analogs in the context of influenza virus neuraminidase inhibition?

A2: The provided research highlights the importance of specific substituents on the benzoic acid scaffold for NA inhibition. For instance, the presence of the acetyl amino group, hydroxyl group, and nitro group at specific positions on the benzene ring was deemed crucial for interaction with the NA active site. [] Further research utilized the structural data of this compound and its analogs complexed with NA to design more potent benzoic acid-based inhibitors. [] This iterative process of structure-based design and activity evaluation exemplifies the SAR approach in drug development.

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